

2-Hydroxybutyl methacrylate chemical properties and structure

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Compound of Interest

Compound Name: 2-Hydroxybutyl methacrylate

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An In-depth Technical Guide to **2-Hydroxybutyl Methacrylate**: Chemical Properties, Structure, and Applications

Introduction

2-Hydroxybutyl methacrylate (2-HBMA) is a bifunctional monomer belonging to the hydroxyalkyl methacrylate family. It is an ester of methacrylic acid and is characterized by the presence of both a polymerizable methacrylate group and a reactive hydroxyl group.^{[1][2]} This unique structure allows it to be a versatile building block in polymer synthesis, enabling the creation of materials with tailored properties. While its close relative, 2-hydroxyethyl methacrylate (HEMA), is widely known for its use in hydrogels and contact lenses, 2-HBMA offers distinct advantages due to its longer alkyl chain, which imparts increased hydrophobicity and flexibility to the resulting polymers.^[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **2-hydroxybutyl methacrylate**, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Isomerism

The molecular structure of **2-hydroxybutyl methacrylate** consists of a methacrylate functional group, which is highly reactive towards free-radical polymerization, and a butyl chain with a hydroxyl group at the second position.^[1] The IUPAC name for this primary structure is 2-hydroxybutyl 2-methylprop-2-enoate.^{[1][3]} However, it is important to note that commercial 2-HBMA is often supplied as a mixture of isomers, including 1-hydroxybutan-2-yl 2-methylprop-2-

enoate.[4] The presence of these isomers can influence the polymerization kinetics and the final properties of the polymer.

The key structural features are:

- **Methacrylate Group:** Provides the site for polymerization, allowing the formation of long polymer chains.[1]
- **Hydroxyl Group:** Offers a site for secondary reactions such as esterification, crosslinking, and hydrogen bonding, which can be used to modify the polymer's properties.[1][2]
- **Butyl Chain:** The four-carbon alkyl chain contributes to the hydrophobicity and flexibility of the monomer and the resulting polymer.[2]

Chemical and Physical Properties

The physicochemical properties of **2-hydroxybutyl methacrylate** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2-hydroxybutyl 2-methylprop-2-enoate	[1][3]
CAS Number	13159-51-8 (for the 2-hydroxybutyl isomer)	[1][3][5]
29008-35-3 (for a mixture of isomers)	[4]	
Molecular Formula	C ₈ H ₁₄ O ₃	[1][3][5]
Molecular Weight	158.19 g/mol	[1][3]
Density	1.006 - 1.008 g/cm ³ at 25 °C	[5]
Boiling Point	180 °C (lit.)	
45 °C at 25 Torr	[5]	
Flash Point	94 °C	[5]
Refractive Index	n ₂₀ /D 1.447 - 1.45 (lit.)	[5]
Vapor Pressure	0.00801 mmHg at 25°C	[5]
SMILES	CCC(COC(=O)C(=C)C)O	[1]
InChI	InChI=1S/C8H14O3/c1-4-7(9)5-11-8(10)6(2)3/h7,9H,2,4-5H2,1,3H3	[1][3]
InChI Key	IEVADDDOVGMCSI-UHFFFAOYSA-N	[1][3]

Synthesis and Key Reactions

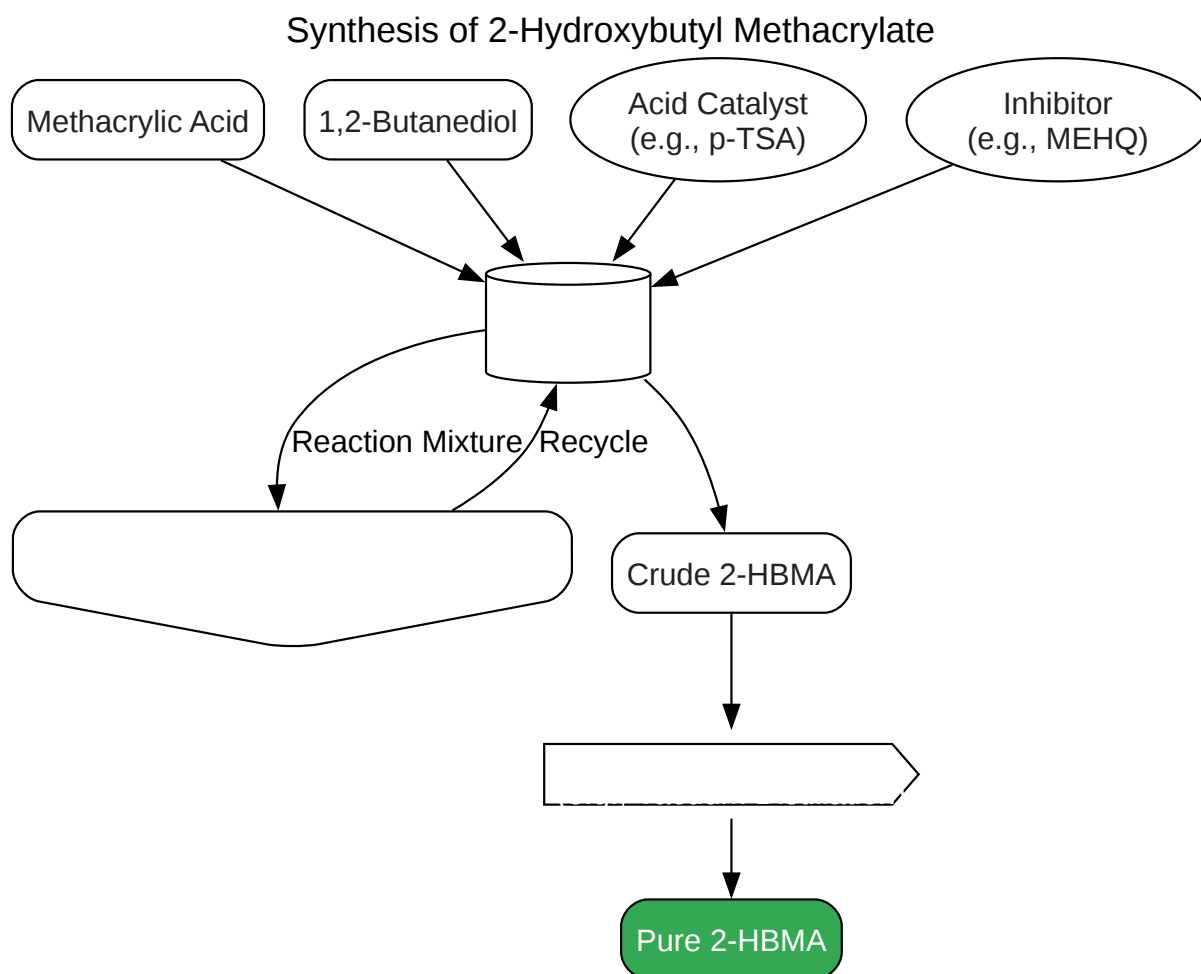
Synthesis

The primary industrial method for synthesizing **2-hydroxybutyl methacrylate** is the acid-catalyzed esterification of methacrylic acid with 1,2-butanediol.[2] This is a reversible condensation reaction where water is produced as a byproduct. To drive the reaction towards

the formation of the ester, water is typically removed as it forms, often through azeotropic distillation.^[2]

Key aspects of the synthesis include:

- Reactants: Methacrylic acid and 1,2-butanediol.
- Catalyst: Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used.^[1]
- Inhibitor: A polymerization inhibitor, such as monomethyl ether hydroquinone (MEHQ), is added to prevent the premature polymerization of the methacrylate monomer during synthesis and storage.
- Reaction Conditions: The reaction is typically carried out at elevated temperatures, generally between 70 and 90°C.^[2]



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Caption: Workflow for the synthesis of **2-Hydroxybutyl Methacrylate**.

Key Chemical Reactions

2-Hydroxybutyl methacrylate can undergo several important reactions:

- **Free-Radical Polymerization:** The carbon-carbon double bond in the methacrylate group readily participates in free-radical polymerization to form poly(**2-hydroxybutyl**

methacrylate). This is the most common reaction and is fundamental to its use in coatings, adhesives, and biomedical materials.^[1]

- Esterification and Transesterification: The hydroxyl group on the butyl chain can react with carboxylic acids or other esters to form new esters. This allows for the post-polymerization modification of materials.^[1]
- Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed, breaking the monomer down into methacrylic acid and 2-hydroxybutanol.^[1]

Experimental Protocols

Protocol 1: Synthesis of **2-Hydroxybutyl Methacrylate** via Esterification

This protocol is a generalized procedure based on the common synthesis route for hydroxyalkyl methacrylates.^{[2][6]}

- Materials:
 - Methacrylic acid (1.0 mol)
 - 1,2-Butanediol (1.2 mol, slight excess to drive the reaction)
 - p-Toluenesulfonic acid (0.02 mol, catalyst)
 - Monomethyl ether hydroquinone (MEHQ, 200 ppm, inhibitor)
 - Toluene (as azeotropic solvent)
- Apparatus:
 - A four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a Dean-Stark trap.
- Procedure:
 - Charge the flask with methacrylic acid, 1,2-butanediol, p-toluenesulfonic acid, MEHQ, and toluene.

- Heat the mixture to reflux (approximately 90-110°C) with continuous stirring.
- Collect the water generated during the reaction in the Dean-Stark trap. The reaction is monitored by the amount of water collected.
- Continue the reaction until the theoretical amount of water has been collected (indicating completion of the esterification).
- Cool the reaction mixture to room temperature.
- Wash the organic phase with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic phase over anhydrous magnesium sulfate.
- Remove the toluene under reduced pressure.
- Purify the crude 2-HBMA by vacuum distillation to obtain the final product.

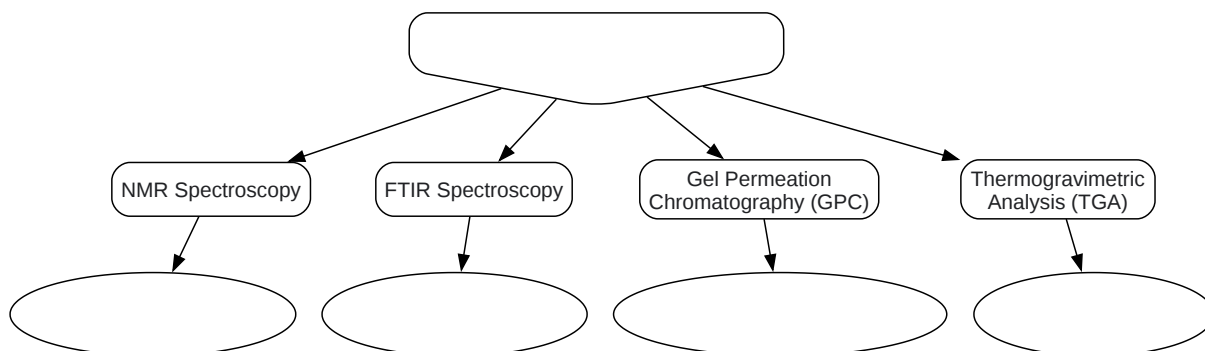
Protocol 2: Analysis by Thin-Layer Chromatography (TLC)

While a specific protocol for 2-HBMA is not detailed in the search results, a method for the closely related 2-hydroxyethyl methacrylate (HEMA) can be adapted for qualitative analysis and purity assessment.^[7]

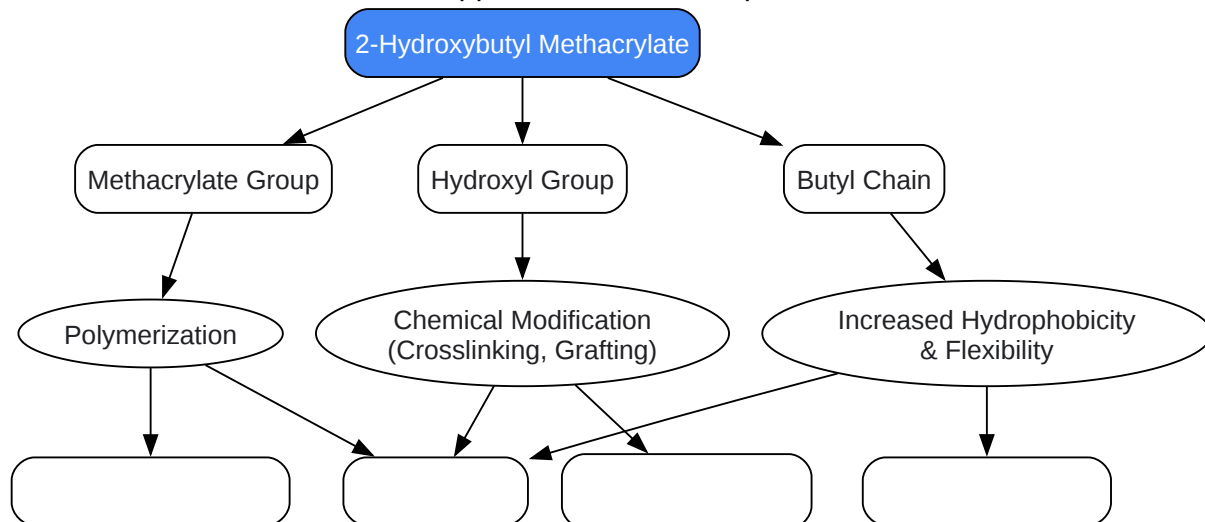
- Materials:
 - Silica gel TLC plates
 - Mobile Phase: A mixture of n-hexane and diethyl ether (1:1, v/v).
 - Sample of synthesized 2-HBMA dissolved in a suitable solvent (e.g., dichloromethane).
 - Visualization agent (e.g., potassium permanganate stain or iodine chamber).
- Procedure:

- Spot a small amount of the dissolved 2-HBMA sample onto the baseline of a silica gel TLC plate.
- Place the plate in a developing chamber containing the mobile phase.
- Allow the solvent front to travel up the plate until it is near the top.
- Remove the plate from the chamber and mark the solvent front.
- Dry the plate and visualize the spots using the chosen visualization agent.
- The presence of multiple spots would indicate impurities, and the retention factor (R_f) can be calculated for the main product spot.

General Workflow for Polymer Characterization



Structure-Application Relationship of 2-HBMA

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